7-Methyl-benzothiazole-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYMKCJLRXOQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methyl Benzothiazole 2 Thiol and Its Functional Analogues
Classical and Conventional Synthetic Routes
Traditional methods for the synthesis of the benzothiazole (B30560) core have long been established, relying on fundamental organic reactions. These routes are characterized by their stepwise nature, often involving the condensation of precursors and subsequent cyclization reactions.
Condensation Reactions Involving 2-Aminobenzenethiol and Related Precursors
The most prevalent and conventional method for synthesizing the benzothiazole skeleton involves the condensation of 2-aminobenzenethiols with various carbonyl-containing compounds. mdpi.com This approach is versatile, allowing for the introduction of different substituents at the 2-position of the benzothiazole ring. Common reaction partners include carboxylic acids, aldehydes, ketones, and acid chlorides. mdpi.comnih.govacs.org
For the specific synthesis of 2-mercaptobenzothiazoles, such as 7-methyl-benzothiazole-2-thiol, the typical reagent of choice is carbon disulfide (CS₂). The reaction proceeds by the initial formation of a dithiocarbamic acid intermediate from the reaction of the aminothiophenol with CS₂, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the final product. The precursor for this compound in this reaction would be 4-methyl-2-aminobenzenethiol.
Various catalysts and reaction conditions have been employed to facilitate these condensations. For instance, molecular iodine has been used as a mild Lewis acid catalyst in solvent-free conditions for the reaction between 2-aminothiophenol (B119425) and N-protected amino acids. mdpi.com Other approaches have utilized a combination of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature. mdpi.com
| Precursors | Reagent | Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminobenzenethiol | Aromatic Aldehydes | Toluene, reflux | 2-Arylbenzothiazoles | mdpi.com |
| 2-Aminothiophenol | Benzoic Acid Derivatives | Molecular Iodine, solvent-free | 2-Arylbenzothiazoles | mdpi.com |
| 2-Aminothiophenol | Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Substituted Benzothiazoles | mdpi.com |
| 2-Aminothiophenol | β-Oxodithioesters | PTSA/CuI, Acetonitrile (B52724), 80 °C | 2-Substituted Benzothiazoles | researchgate.net |
Cyclization Strategies from Thioamide Intermediates
An alternative classical route to benzothiazoles is through the intramolecular cyclization of N-arylthioamides (thiobenzanilides). mdpi.comnih.gov This method involves two main steps: first, the synthesis of the thioamide intermediate, typically from the reaction of an aniline (B41778) with a suitable thionating agent like Lawesson's reagent or by other means. mdpi.com In the second step, this thioamide undergoes an oxidative cyclization, known as the Jacobsen-Hugershoff synthesis, to form the benzothiazole ring.
For the synthesis of a 7-methyl substituted benzothiazole, the starting material would be a thioamide derived from 3-methylaniline (m-toluidine). The cyclization is an electrophilic substitution reaction where the ortho-carbon to the amino group attacks the sulfur atom, followed by oxidation. This strategy has been a cornerstone in heterocyclic chemistry for creating the benzothiazole framework. nih.gov The cyclization can be promoted by various oxidizing agents. thieme-connect.com
| Starting Material | Key Intermediate | Reaction Type | Significance | Reference |
|---|---|---|---|---|
| N-Arylthioureas | N/A | Intramolecular Oxidative Coupling | Direct synthesis of 2-aminobenzothiazoles. | nih.gov |
| N-Arylthioamides | Thioamide | Intramolecular Oxidative Cyclization | Classic Jacobsen-Hugershoff synthesis. | nih.gov |
| N-Organylthioamides | Activated Thioamide (S-Br intermediate) | Condensation/Cyclization | Metal-free synthesis using CBr₄ as a promoter. | nih.gov |
Oxidative Annulation Approaches
Oxidative annulation represents a more direct synthetic strategy where the benzothiazole ring is constructed in a single step from simpler precursors through the formation of multiple bonds. These reactions typically involve an aniline, a sulfur source, and a one-carbon synthon.
A notable example is the transition-metal-free, three-component reaction of aromatic amines, benzaldehydes, and elemental sulfur. acs.org This method proceeds via oxidative annulation and C-H functionalization to yield 2-arylbenzothiazoles. acs.org The reaction can be effectively catalyzed by ammonium (B1175870) iodide or potassium iodide, with DMSO or oxygen serving as the oxidant. acs.org Such approaches are highly efficient and exhibit good functional group tolerance. organic-chemistry.org Iodine-mediated oxidative annulation reactions have also been developed, using ammonium thiocyanate (B1210189) (NH₄SCN) as the sulfur source to react with aromatic amines and aldehydes. organic-chemistry.org
Advanced and Green Chemistry Synthetic Strategies
In recent years, a significant shift towards more sustainable and environmentally friendly synthetic methods has been observed. These advanced strategies aim to reduce waste, avoid hazardous reagents and catalysts, and improve energy efficiency.
Catalyst-Free and Environmentally Benign Methods
The development of catalyst-free and additive-free synthetic protocols is a key goal in green chemistry. For benzothiazole synthesis, several such methods have been reported. One approach involves a three-component reaction between aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions, where DMSO acts as both the solvent and the oxidant. nih.govacs.org This reaction forms multiple C-S and C-N bonds in a cascade sequence. nih.gov
Other green methodologies include the use of visible light to promote the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes in the absence of any external catalyst or additive. mdpi.com In this system, an in-situ generated disulfide can photosensitize molecular oxygen to produce the necessary oxidants for the reaction. organic-chemistry.org Solvent-free reactions, such as those performed by simple trituration with a mild Lewis acid catalyst like molecular iodine, also represent an environmentally benign alternative. mdpi.com Furthermore, catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide using carbon dioxide in the presence of ammonia (B1221849) borane (B79455) (BH₃NH₃) has been developed for producing 2-unsubstituted benzothiazoles. nih.gov
| Method | Reactants | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Three-Component Reaction | Aromatic Amines, Aliphatic Amines, Sulfur | DMSO (solvent and oxidant) | Catalyst- and additive-free, environmentally benign. | nih.govacs.org |
| Visible-Light Promoted Synthesis | 2-Aminothiophenols, Aldehydes | Blue LED, air atmosphere | Absence of transition-metal catalysts and additives. | mdpi.com |
| Reductive Cyclization | Bis(2-aminophenyl) disulfide, CO₂, BH₃NH₃ | Catalyst-free | Uses stable disulfide raw materials and CO₂ as a C1 source. | nih.gov |
| Solvent-free Trituration | 2-Aminothiophenol, N-protected amino acids | Molecular Iodine | Solvent-free, short reaction times. | mdpi.com |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the synthesis of benzothiazoles, often providing high efficiency, selectivity, and functional group tolerance under mild conditions. rsc.org Catalysts based on copper, palladium, ruthenium, and manganese have been extensively studied. nih.govrsc.orgsemanticscholar.org
Copper-catalyzed reactions are particularly common. For example, the condensation of 2-aminobenzenethiols with nitriles can be efficiently catalyzed by copper, providing a convenient route to 2-substituted benzothiazoles. organic-chemistry.org Another copper-catalyzed method is the one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde. organic-chemistry.org
Palladium catalysts are also effective, for instance, in the ligand-free and additive-free cyclization of o-iodothiobenzanilide derivatives at room temperature using Pd/C. organic-chemistry.org Ruthenium catalysts, such as RuCl₃, have been used for the intramolecular oxidative coupling of N-arylthioureas to directly synthesize 2-aminobenzothiazoles. nih.gov More recently, sustainable methods using phosphine-free manganese(I) complexes for the dehydrogenative coupling of 2-aminothiophenol with primary alcohols have been developed. researchgate.net
| Catalyst System | Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|---|
| RuCl₃ | Intramolecular Oxidative Coupling | N-Arylthioureas | Direct synthesis of 2-aminobenzothiazoles. | nih.gov |
| Pd(OAc)₂ | Intramolecular Oxidative Cyclization | N-Aryl-N',N'-dialkylthioureas | Forms 2-(dialkylamino)benzothiazoles. | nih.gov |
| Copper | Condensation | 2-Aminobenzenethiols, Nitriles | Efficient and convenient synthesis of 2-substituted benzothiazoles. | organic-chemistry.org |
| Pd/C | Cyclization | o-Iodothiobenzanilide derivatives | Ligand-free, additive-free, room temperature. | organic-chemistry.org |
| Mn(I) complex | Dehydrogenative Coupling | 2-Aminothiophenol, Primary Alcohols | Sustainable, phosphine-free system. | researchgate.net |
Visible Light-Mediated and Photoredox Catalysis
The use of visible light to drive chemical reactions has become a powerful tool in modern organic synthesis, offering mild and environmentally friendly pathways to complex molecules. For the synthesis of benzothiazoles, photoredox catalysis has enabled the formation of the heterocyclic core through mechanisms such as C-H functionalization and C-S bond formation. organic-chemistry.org These reactions are often initiated by a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates.
Common strategies include the aerobic visible-light photoredox synthesis of 2-substituted benzothiazoles via the radical cyclization of thioanilides. mdpi.comnih.gov In these systems, a photosensitizer, which can be a transition-metal complex (e.g., Ru(bpy)₃²⁺) or a metal-free organic dye (e.g., riboflavin), absorbs visible light and initiates the reaction cascade. mdpi.combeilstein-journals.orgchemrxiv.org For instance, the cyclization of thiobenzanilides can be achieved using a ruthenium photocatalyst under blue LED irradiation, with an oxidant like sodium persulfate. chemrxiv.org Another approach involves the direct condensation of 2-aminothiophenols with aldehydes, promoted by visible light, which can proceed even without transition-metal catalysts or other additives. nih.govresearchgate.netmdpi.com In some cases, the substrate itself can absorb visible light and initiate the cyclization, obviating the need for an external photosensitizer. organic-chemistry.orgacs.org An oxidant-free method has also been developed by coupling photoredox catalysis with a cobalt catalyst for proton reduction, producing hydrogen gas as the only byproduct. organic-chemistry.orgbeilstein-journals.org
These light-mediated methods are noted for their high efficiency, unique selectivity, and compatibility with a wide range of functional groups under mild reaction conditions. mdpi.comnih.gov
Table 1: Examples of Visible Light-Mediated Synthesis of Benzothiazoles
| Precursor(s) | Catalyst/Conditions | Key Features | Reference(s) |
|---|---|---|---|
| Thioanilides | Ru(bpy)₃(PF₆)₂, DBU, O₂, visible light | Photoredox-catalyzed cyclization via a sulfur-centered radical. | chemrxiv.org |
| 2-Aminothiophenols + Aldehydes | 12W blue LED, air atmosphere | Catalyst- and additive-free condensation. | mdpi.comresearchgate.net |
| Thiobenzanilides | Riboflavin, K₂S₂O₈, visible light | Inexpensive, natural photosensitizer used as a green alternative to metal catalysts. | mdpi.com |
| Thiobenzanilides | Cobalt catalyst, Ru(bpy)₃₂, TBAOH | External oxidant-free synthesis; produces H₂ as the only byproduct. | organic-chemistry.orgbeilstein-journals.org |
| Thiobenzanilides | TEMPO, visible light | Photosensitizer-, metal-, and base-free intramolecular C-S bond formation. | nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, which often leads to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. tandfonline.comunivpancasila.ac.id
The synthesis of the benzothiazole scaffold is particularly amenable to microwave assistance. A primary route involves the condensation of 2-aminothiophenol with various electrophiles. For example, the reaction with aromatic aldehydes can be completed in minutes under solvent-free conditions, often promoted by a simple catalyst like acetic acid. researchgate.net Similarly, the condensation with carboxylic acids, which traditionally requires high temperatures and long reaction times, can be efficiently carried out using a catalyst such as P₄S₁₀ under microwave irradiation. mdpi.com Various catalysts, including amberlite IR120 resin and Ag₂O, have been successfully employed in microwave-assisted protocols to yield 2-substituted benzothiazoles rapidly and in high yields (88-98%). mdpi.com The synthesis of related heterocyclic systems, such as 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, has also been effectively achieved through microwave-assisted one-pot reactions. clockss.org
The key advantages of these protocols are their high efficiency, speed, and often solvent-free nature, aligning with the principles of green chemistry. mdpi.commdpi.com
Table 2: Comparison of Microwave-Assisted vs. Conventional Benzothiazole Synthesis
| Reaction | Catalyst/Conditions (Microwave) | Time (MW) | Yield (MW) | Time (Conventional) | Reference(s) |
|---|---|---|---|---|---|
| 2-Aminothiophenol + Aromatic Aldehydes | Acetic acid, solvent-free | 2-4 min | High | 4-7 hours | univpancasila.ac.idresearchgate.net |
| 2-Aminothiophenol + Fatty Acids | P₄S₁₀, solvent-free | 3-4 min | High | N/A | mdpi.com |
| 2-Aminothiophenol + Aromatic Aldehydes | Amberlite IR120 resin | 5-10 min | 88-95% | N/A | mdpi.com |
| 2-Aminothiophenol + Aldehydes | Ag₂O | 4-8 min | 92-98% | N/A | mdpi.com |
| Aminothiazole + Aldehyde + Ethyl Acetoacetate | Acetic acid | 30 min | ~90% | 48 hours | clockss.org |
One-Pot Multicomponent Reaction Systems
One-pot multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate complex molecular architectures from simple precursors, thereby avoiding lengthy separation and purification of intermediates. mdpi.com
Several MCRs have been developed for the synthesis of benzothiazole derivatives. A notable example is the three-component reaction of 2-aminothiophenols, oxalyl chloride, and various thiols, catalyzed by n-tetrabutylammonium iodide (TBAI), to produce S-alkyl- and arylbenzothiazol-2-carbothioates in good yields. nih.govnih.gov Another effective three-component strategy involves the copper-catalyzed redox cyclization of haloanilines, arylacetic acids, and elemental sulfur to form 2-arylbenzothiazoles. nih.gov This method is scalable and tolerates a wide array of functional groups. nih.gov Other MCRs reported for the synthesis of benzothiazole-related structures include the reaction of 2-aminobenzothiazole (B30445), aromatic aldehydes, and 1,3-diketones under scandium triflate catalysis and microwave irradiation, demonstrating a combination of advanced synthetic techniques. mdpi.com These MCRs represent an efficient and sustainable approach to the synthesis of diverse benzothiazole libraries. rsc.orgrsc.org
Table 3: Examples of One-Pot Multicomponent Reactions for Benzothiazole Synthesis
| Components | Catalyst/Conditions | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| 2-Aminothiophenols, Oxalyl Chloride, Thiols | n-Tetrabutylammonium iodide (TBAI) | S-Alkyl/Aryl-benzothiazole-2-carbothioates | Forms C-N and C-S bonds simultaneously. | nih.govnih.gov |
| Haloanilines, Arylacetic Acids, Elemental Sulfur | Copper acetate (B1210297) | 2-Arylbenzothiazoles | Scalable, good functional group tolerance. | nih.gov |
| Nitroarenes, Alcohols, Sulfur Powder | N/A | 2-Substituted benzothiazoles | Proceeds via nitro reduction and C-S bond formation. | organic-chemistry.org |
| 2-Aminobenzothiazole, Aldehydes, 1,3-Diketones | Sc(OTf)₃, Microwave | Annulated Benzothiazole-quinazolinones | Atom-economy green synthesis. | mdpi.com |
Heterogeneous Catalysis for Sustainable Synthesis
Heterogeneous catalysis is a cornerstone of sustainable or "green" chemistry. It involves the use of catalysts that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. The primary advantages of this approach are the ease of catalyst separation from the product mixture (often by simple filtration) and the potential for catalyst recycling and reuse, which reduces waste and cost. researchgate.net
The synthesis of benzothiazoles has greatly benefited from the development of diverse heterogeneous catalysts. Solid acid catalysts such as silica (B1680970) sulfuric acid and phosphorus pentoxide have been used effectively for the condensation of 2-aminothiophenol with aldehydes and carboxylic acids. researchgate.netresearchgate.net For instance, SnP₂O₇ has been reported as a highly efficient and reusable catalyst for the reaction between 2-aminothiophenol and various aromatic aldehydes, affording high yields in very short reaction times. mdpi.comnih.gov Nanoparticle catalysts, including those based on Bi₂O₃, CeO₂, and palladium, have also shown remarkable activity, often under mild conditions. mdpi.com Other solid-supported systems like KF on Al₂O₃ and amberlite resin provide high yields and can be recycled multiple times without significant loss of activity. nih.govmdpi.com These methods represent a practical and environmentally responsible approach to the synthesis of this compound and its analogues. researchgate.net
Table 4: Heterogeneous Catalysts for Benzothiazole Synthesis
| Catalyst | Reaction Type | Key Advantages | Reference(s) |
|---|---|---|---|
| SnP₂O₇ | Condensation of 2-aminothiophenol and aldehydes | High yields (87-95%), short reaction times (8-35 min), reusable at least five times. | mdpi.comnih.gov |
| Silica Sulfuric Acid (SSA) | Condensation of 2-aminothiophenol and aldehydes | Environmentally friendly, reusable, mild conditions, good to excellent yields. | researchgate.net |
| Bi₂O₃ Nanoparticles | Condensation of 2-aminothiophenol and aldehydes | High yields (75-95%), mild temperature (60 °C), short reaction time (1-2 h). | mdpi.com |
| Amberlite IR120 Resin | Condensation of 2-aminothiophenol and aldehydes (Microwave) | High yields (88-95%), rapid (5-10 min), eco-friendly. | mdpi.com |
| KF·Al₂O₃ | Condensation of 2-aminothiophenol and acid chlorides/anhydrides | High yields, mild conditions, reusable up to 10 times, simple filtration workup. | nih.gov |
Regioselective Synthesis and Isomer Control Strategies
Regioselectivity, the control over the position of chemical bond formation, is critical in organic synthesis for producing a specific isomer of a substituted molecule. In the synthesis of this compound, the primary strategy for ensuring the methyl group is positioned at the 7-position relies on the careful selection of the starting material.
The benzothiazole ring system is formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring. The numbering of the benzothiazole core dictates that the final position of any substituent on the benzene portion is determined by the substitution pattern of the aniline-based precursor. To synthesize this compound, the required precursor is 4-methyl-2-aminobenzenethiol . In this precursor, the methyl group is located meta to the amino group and ortho to the thiol group.
During the cyclization reaction, which typically involves reacting the 2-aminobenzenethiol with a carbon disulfide (CS₂) equivalent to form the 2-thiol functionality, the substitution pattern of the aromatic ring is preserved. The reaction forms the thiazole ring fused to the substituted benzene ring, locking the methyl group into the 7-position of the final benzothiazole product.
While other synthetic routes, such as the cyclization of substituted N-arylthioureas, may involve regiochemical outcomes influenced by the electronic effects of the substituents organic-chemistry.org, the most direct and unambiguous method for controlling isomerism in this case is through precursor-directed synthesis. Therefore, obtaining a pure, correctly substituted aniline precursor is the key isomer control strategy. researchgate.netijrpc.com
Scale-Up Considerations in Academic Synthesis
Transitioning a synthetic protocol from a small-scale academic laboratory setting to a larger, gram-scale or pilot-plant production involves overcoming several practical challenges. While a reaction may be high-yielding at the milligram level, its scalability depends on factors such as cost, safety, equipment requirements, and robustness.
For the synthesis of this compound and its analogues, methods that are amenable to scale-up are typically those that use inexpensive and readily available starting materials and catalysts. mdpi.comresearchgate.net Reactions that proceed under mild conditions (room temperature, atmospheric pressure) are generally preferred over those requiring high temperatures or pressures, which necessitate more specialized and costly equipment.
Catalyst Choice: Heterogeneous catalysts are highly advantageous for scale-up because their simple removal by filtration avoids complex and costly chromatographic purification. nih.gov The ability to recycle the catalyst for multiple runs significantly improves the process's economic viability. nih.govmdpi.com In contrast, methods relying on expensive transition-metal catalysts or complex ligands may be prohibitively expensive for large-scale work. nih.gov
Reaction Conditions: Microwave-assisted and photoredox reactions, while highly efficient in the lab, can present scale-up challenges. The penetration depth of microwaves and light can be limited in large reaction vessels, leading to inefficient and non-uniform reaction conditions. Specialized large-scale microwave or photochemical reactors are required to address these issues.
Solvent and Reagent Use: "Green" methodologies that minimize solvent use (solvent-free reactions) or employ environmentally benign solvents like water or ethanol are more suitable for industrial application. mdpi.com One-pot multicomponent reactions are also favorable as they reduce the number of unit operations and minimize waste from intermediate workups. mdpi.com
Ultimately, a scalable synthesis must balance yield and efficiency with cost, safety, and environmental impact. mdpi.com Protocols that are described as "scalable" or have been demonstrated on a "gram-scale" in the literature are strong candidates for further development. organic-chemistry.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of 7 Methyl Benzothiazole 2 Thiol
Nucleophilic Reactivity and Substitution Mechanisms
The thiol group at the C-2 position of the 7-Methyl-benzothiazole-2-thiol scaffold is the primary center of nucleophilicity. In its deprotonated thiolate form, it acts as a potent nucleophile, readily participating in substitution reactions. The electron-donating nature of the 7-methyl group is expected to enhance the electron density of the benzothiazole (B30560) system, thereby increasing the nucleophilicity of the sulfur atom compared to the unsubstituted parent compound, 2-mercaptobenzothiazole (B37678).
The primary mechanism for its nucleophilic reactions is the S_N2 pathway. For instance, in reactions with alkyl halides like ethyl chloroacetate, the thiol group performs a nucleophilic attack, displacing the halide to form a thioether linkage. chemmethod.com This reaction is a straightforward substitution where the sulfur atom acts as a good nucleophile and the halide as a good leaving group. chemmethod.com
The nucleophilicity of the thiolate anion is also demonstrated in its reaction with more complex substrates. In the reaction of 1,3-benzothiazole-2-thiol (B7764131) with 2-bromomethyl-1,3-thiaselenole, the reaction proceeds through the formation of a seleniranium cation intermediate. The thiolate anion then attacks the selenium atom of this intermediate, resulting in the opening of the ring and the formation of a product with a sulfur-selenium bond. nih.gov This highlights the "soft" nucleophilic character of the thiolate, showing its propensity to react with other soft electrophilic centers like selenium.
Table 1: Nucleophilic Substitution Reactions Involving Benzothiazole-2-thiol Derivatives
| Benzothiazole Derivative | Electrophile | Mechanism | Product Type | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzothiazole | Ethyl chloroacetate | S_N2 | Thioether | chemmethod.com |
| 1,3-Benzothiazole-2-thiol | 2-Bromomethyl-1,3-thiaselenole | Nucleophilic attack on seleniranium intermediate | Selanyl sulfide (B99878) | nih.gov |
| 2-Mercaptobenzothiazole | Benzyl or allyl halides | C-S Coupling | Thioether | researchgate.net |
Electrophilic Reactivity of Derived Species
While this compound itself is primarily a nucleophile, it can be converted into derivatives that exhibit significant electrophilic character. A key strategy to induce electrophilicity is to attach a good leaving group to the C-2 position of the benzothiazole ring. This makes the C-2 carbon susceptible to nucleophilic attack through a Nucleophilic Aromatic Substitution (NAS) mechanism. nih.gov
For example, converting the thiol to a methylsulfonyl group (-SO₂CH₃) creates 2-methylsulfonyl benzothiazole (MSBT), a highly reactive species. nih.gov The strong electron-withdrawing nature of the methylsulfonyl group makes the C-2 carbon atom electrophilic, allowing for efficient reaction with nucleophiles such as thiols. nih.govresearchgate.net This reactivity is pH-dependent; the reaction rate increases significantly at higher pH values (e.g., pH 9.0) because of the increased concentration of the more nucleophilic thiolate anion (RS⁻). nih.gov
Another derived species with electrophilic character is the disulfide, formed by the oxidation of two thiol molecules. The disulfide, 2,2'-dithiobis(7-methylbenzothiazole), can react with other nucleophiles. For instance, cysteine can attack the disulfide bond, leading to a reduction back to the thiol and the formation of a mixed disulfide. researchgate.net The thioester tautomer of the parent thiol can also act as an electrophile, reacting with nucleophilic groups in proteins. researchgate.net
Michael and Mannich Type Reaction Pathways
The nucleophilic character of the thiol group enables this compound to participate in conjugate addition reactions, most notably the Michael reaction. In this pathway, the thiol, typically as its conjugate base (thiolate), adds to α,β-unsaturated carbonyl compounds or other activated alkenes. researchgate.net The reaction of benzothiazole-2-thiol with α,β-unsaturated esters can be performed chemoselectively to form C-S bonds. researchgate.net The mechanism involves the attack of the soft sulfur nucleophile on the β-carbon of the Michael acceptor. uchile.clresearchgate.net
This compound can also serve as the acidic component in the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the thiol group. The reaction condenses the thiol with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. chempap.orgsemanticscholar.org The reaction of 2-mercaptobenzothiazole with formaldehyde (B43269) and various 2-alkylthio-6-aminobenzothiazoles has been shown to produce the corresponding mono-substituted Mannich bases. chempap.org The basicity of the amine component plays a crucial role in determining the reaction outcome. chempap.org
Oxidative Transformations and Products
The thiol group of this compound is susceptible to a range of oxidative transformations. The nature of the final product depends on the strength of the oxidizing agent and the reaction conditions.
Disulfide Formation : Mild oxidation, for example with hydrogen peroxide, iodine, or hypochlorous acid, leads to the formation of the corresponding disulfide, 2,2'-dithiobis(7-methylbenzothiazole). researchgate.netresearchgate.net This is a common transformation for thiols and is a key step in various biological and industrial processes. researchgate.net
Sulfonic Acid Formation : Stronger oxidation can lead to higher oxidation states of sulfur. The use of potent oxidizing agents like magnesium monoperoxyphthalate (MMPP) can result in an oxidative ring-opening of the thiazole (B1198619) moiety. scholaris.ca In this process, the thiol is oxidized sequentially through sulfenic acid and sulfinic acid intermediates to ultimately yield a sulfonate ester or sulfonic acid. scholaris.ca
Benzene (B151609) Ring Oxidation : The benzothiazole ring system itself can undergo oxidation. Studies on the gas-phase oxidation of 2-methylbenzothiazole (B86508) by hydroxyl (OH) radicals show that oxidation occurs at both the methyl group and the benzene ring. nih.govacs.org The presence of the electron-donating 7-methyl group would likely make the benzene ring of this compound more susceptible to oxidative attack compared to the unsubstituted compound, potentially leading to hydroxylated products. nih.gov
Table 2: Products from Oxidative Transformations of Benzothiazole-2-thiols
| Oxidizing Agent | Substrate | Major Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| H₂O₂, I₂, HOCl | 2-Mercaptobenzothiazole | 2,2'-Dithiobis(benzothiazole) (MBTS) | Thiol Oxidation | researchgate.net |
| MMPP | Benzothiazole | Methyl 2-formamidobenzenesulfonate | Oxidative Ring-Opening | scholaris.ca |
| OH Radical (gas phase) | 2-Methylbenzothiazole | Hydroxylated derivatives, Aldehyde (2-CHO-BTH) | Radical Oxidation | nih.govacs.org |
Thiol-Addition Reaction Mechanisms and Intermediates
Thiol-addition reactions, a subset of Michael additions, involving benzothiazole derivatives have been studied mechanistically. The reaction of thiols with (E)-2-(benzo[d]thiazol-2-yl)-3-(4-morpholinophenyl)acrylonitrile (JGB), a Michael acceptor containing a benzothiazole moiety, proceeds via the addition of the thiol across the activated double bond. uchile.clresearchgate.net
Kinetic studies reveal that the reaction mechanism is dependent on pH. uchile.clelsevierpure.com The proposed mechanism involves a rapid initial protonation of the benzothiazole derivative substrate, which forms a more electrophilic intermediate. This is followed by the rate-determining attack of the thiolate anion (RS⁻) on the electrophilic carbon, yielding the final addition product. uchile.clresearchgate.net The dependence of the reaction rate on the concentration of the thiolate anion underscores its role as the active nucleophilic species. uchile.cl Brønsted analysis of the reaction with various thiols yields a β value of 0.7, indicating significant charge development on the sulfur atom in the transition state, consistent with a concerted mechanism. uchile.cl
Activation and Cleavage of Specific Bonds within the this compound Scaffold
Under specific conditions, the robust benzothiazole scaffold can undergo reactions involving the activation and cleavage of its constituent bonds.
C–S Bond Cleavage under Basic Conditions : Treatment of certain benzothiazole derivatives with a strong base like lithium diisopropylamide (LDA) can induce an intramolecular recyclization. This process involves the cleavage of the C–S bond within the benzothiazole ring, followed by the formation of a new C–S bond to create a different heterocyclic system, such as a 2-aminothienoquinolone derivative. researchgate.net
Oxidative Ring-Opening : As mentioned in section 3.4, strong oxidizing agents can cause the cleavage of the thiazole ring. A proposed mechanism for the oxidative ring-opening of benzothiazole with MMPP suggests that the reaction may be initiated by the coordination of magnesium to the thiazole nitrogen, which increases the electrophilicity of the C-2 carbon. scholaris.ca Subsequent nucleophilic attack by a solvent molecule like water or methanol (B129727) at this position leads to the cleavage of the ring, liberating the thiol and an amide functionality. scholaris.ca
Nucleophile-Induced Ring Contraction : In related, more complex fused systems like 3-aroylpyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-triones, nucleophilic attack can lead to the cleavage of an S–C bond in the 1,4-benzothiazine moiety. This generates a 1-(2-thiophenyl)pyrrole intermediate in situ, which then undergoes intramolecular cyclization to form a new, contracted pyrrolo[2,1-b] nih.govnih.govbenzothiazole ring system. beilstein-journals.org
Influence of the 7-Methyl Substituent on Reaction Kinetics and Selectivity
The methyl group at the 7-position of the benzothiazole ring, while not directly at a reaction center, exerts a significant electronic influence that modulates the reactivity of the entire molecule. As an electron-donating group (EDG), it influences kinetics and selectivity through inductive and hyperconjugation effects.
Influence on Nucleophilicity : The electron-donating nature of the 7-methyl group increases the electron density on the aromatic system. This effect is transmitted to the thiol group, enhancing its nucleophilicity. Consequently, this compound is expected to be a more reactive nucleophile than its unsubstituted counterpart in S_N2, Michael addition, and Mannich reactions. This would translate to faster reaction rates under identical conditions.
Influence on Electrophilicity of Derived Species : Conversely, when the thiol is converted into an electrophilic species (e.g., by attaching a leaving group at C-2), the electron-donating 7-methyl group will slightly decrease the electrophilicity of the C-2 carbon. This would likely result in a modest decrease in the rate of nucleophilic aromatic substitution compared to the unsubstituted analog.
Derivatives and Structural Analogues of 7 Methyl Benzothiazole 2 Thiol
Synthesis and Spectroscopic Characterization of Novel Derivatives
The synthesis of novel derivatives based on the benzothiazole-2-thiol scaffold is a robust area of chemical research. General synthetic routes often involve the condensation of appropriately substituted 2-aminothiophenols with various electrophilic reagents such as carboxylic acids, acyl chlorides, or carbon disulfide. For derivatives of 7-Methyl-benzothiazole-2-thiol, the synthetic precursor would be 2-amino-3-methylthiophenol.
A common strategy for creating derivatives is the S-alkylation of the thiol group. For instance, acrylic and methacrylic monomers have been synthesized by reacting a substituted 2-mercaptobenzothiazole (B37678) with 2-chloroethyl acrylate or methacrylate in dimethylformamide (DMF) with sodium bicarbonate.
The structural confirmation of these newly synthesized compounds relies heavily on modern spectroscopic techniques. jyoungpharm.orgresearchgate.net Infrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic carbonyl stretching in amide or ester derivatives. jyoungpharm.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the precise molecular structure.
¹H-NMR provides information on the chemical environment of protons. For example, in acetamide derivatives, singlets corresponding to N-H protons and methylene (CH₂) protons are key identifiers. nih.gov Aromatic protons of the benzothiazole (B30560) ring typically appear as multiplets in the downfield region of the spectrum. nih.govmdpi.com
¹³C-NMR is used to identify all unique carbon atoms in the molecule. Characteristic peaks for carbonyl groups, imine carbons of the benzothiazole ring, and aliphatic methylene groups are used for structural confirmation. nih.gov
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the synthesized derivatives, further validating the proposed structures. researchgate.netnih.gov X-ray crystallography has also been used to provide definitive three-dimensional structural information for some benzothiazole-2-thiol derivatives. nih.govresearchgate.net
Table 1: Representative Spectroscopic Data for a Substituted Benzothiazole Derivative
| Derivative | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |
| N-(4-oxopentan-2-ylidine) acetohydrazide derivative of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide | Aromatic protons, methylene protons, and protons of the oxopentan-2-ylidine moiety are observed. | Signals for aromatic carbons, carbonyl carbons (C=O), and aliphatic carbons are identified. | researchgate.net |
| 2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substituted-phenyl)methanones | Methylene protons (CH₂) observed as a singlet in the range of δ 5.39–5.41. | Carbonyl carbon (C=O) observed in the range of δ 193.01–194.33. | jyoungpharm.org |
| Benzothiazole thiazolidine‐2,4‐dione derivatives | Acetamide N-H proton as a singlet (δ 10.68–10.83), benzylidene C-H as a singlet (δ 7.79–8.17), and aliphatic methylene as a singlet (δ 4.49–4.58). | Four characteristic peaks for three carbonyl groups and the imine of benzothiazole (δ 163–172), and a peak for the benzylidene group (=C-H) (δ 132–135). | nih.gov |
Strategies for Incorporation of Diverse Heterocyclic Rings
To expand the chemical space and explore new biological activities, various heterocyclic rings have been incorporated into the benzothiazole-2-thiol structure. nih.gov A prominent strategy involves a multi-step synthesis where the core benzothiazole-2-thiol moiety is first functionalized with a reactive linker, which is then used to couple with a range of heterocyclic amines.
One established synthetic route proceeds as follows:
Linker Attachment: The thiol group of a benzothiazole derivative is reacted with an α-halo-acetyl chloride (e.g., 2-chloroacetyl chloride) to form an intermediate S-substituted thioester.
Amide Formation: This intermediate is then reacted with a primary or secondary amine group present on a diverse set of heterocyclic compounds. This step typically forms an amide bond, linking the benzothiazole core to the new heterocycle.
Heterocyclic rings that have been successfully incorporated using this and similar methodologies include pyridine, pyrimidine, and thiazole (B1198619). nih.gov This modular approach allows for the creation of large libraries of compounds for structure-activity relationship studies. researchgate.netnih.gov Alternative synthetic strategies include the palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov
Modification at the Thiol Group and Nitrogen Atom
Modifications of this compound derivatives are predominantly focused on the exocyclic thiol group due to its high nucleophilicity and reactivity. The nitrogen atom within the thiazole ring is part of an aromatic system and is generally less reactive towards electrophilic substitution.
Thiol Group Modifications: The sulfur atom of the thiol group is a soft nucleophile and readily reacts with a variety of electrophiles.
Alkylation: Reaction with alkyl halides (e.g., iodoacetamide) results in the formation of stable thioether bonds. This is a common method for attaching various side chains.
Acylation: Reaction with acyl chlorides or anhydrides can form thioesters.
Reaction with Michael Acceptors: The thiol group can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
Selective Blocking: Advanced reagents have been developed for the specific modification of thiols. Methylsulfonyl benzothiazole (MSBT) has been identified as a selective thiol-blocking reagent that reacts via a nucleophilic aromatic substitution mechanism, displacing methyl sulfonic acid. researchgate.net This reagent is highly specific for thiols and does not react significantly with other biological nucleophiles. researchgate.net
The reactivity of the thiol group is essential for many of its industrial applications and is a key site for derivatization in medicinal chemistry. nih.gov
Conformational Analysis of Substituted Analogues
The three-dimensional conformation of benzothiazole derivatives plays a critical role in their interaction with biological targets and, consequently, their activity. Conformational analysis is performed using both computational and experimental methods.
Computational Studies: Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the most stable conformations of molecules. nih.gov For benzothiazole derivatives containing a rotatable bond, such as one linking the benzothiazole ring to a phenyl ring, a molecular geometry scan can be performed. mdpi.com This involves systematically rotating the dihedral angle between the two rings and calculating the total energy for each conformation. mdpi.com
Studies on 2-aminobenzothiazole (B30445) derivatives linked to a phenyl ring have shown that conformers where the dihedral angle is 0° or 180° are energetically the most stable. mdpi.com The presence of different substituents on the attached aromatic ring generally does not significantly alter the geometry of the core benzothiazole moiety. mdpi.com
Experimental Methods:
X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule. nih.govmdpi.com Crystal structure analysis of benzothiazole derivatives has revealed key details about bond lengths, bond angles, and intermolecular interactions that stabilize the crystal packing, such as C—H⋯N and C—H⋯π interactions. nih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance can provide insights into the solution-state conformation of molecules. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons, helping to deduce the preferred conformation in solution. Studies on some benzothiazole azo dyes have used NMR to clarify the predominant tautomeric and geometric forms in solution. researchgate.net
Structure-Reactivity Relationship (SAR) Studies in Derivative Series
Structure-Reactivity Relationship (SAR) and Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They aim to understand how specific structural features of a molecule influence its chemical reactivity or biological activity. For benzothiazole derivatives, extensive SAR studies have been conducted.
The key positions for modification on the benzothiazole scaffold are typically the C2, C6, and C7 positions.
Substitution at the C2-position: The thiol group at C2 is a primary point of modification. The nature of the substituent attached to the sulfur atom significantly impacts the molecule's properties. For instance, linking heterocyclic rings like pyridine to the benzothiazole-2-thiol core via an acetamide linker has been shown to produce compounds with potent biological activity. nih.gov
Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the benzo portion of the nucleus can dramatically alter activity. In one series of benzothiazole derivatives studied for biological activity, a 5-chloro substituent markedly enhanced activity, whereas the corresponding 7-chloro analogue showed diminished or no activity. nih.gov This highlights the sensitivity of the scaffold to the positional isomers of substituents. nih.gov For certain benzothiazolothiopurines, a substituent at the 7-position was found to be essential for their inhibitory activity against the Hsp90 protein. nih.gov
Computational methods are also employed in SAR studies. By calculating properties like the HOMO-LUMO energy gap (ΔE), the kinetic stability and reactivity of a series of compounds can be predicted. mdpi.com A smaller energy gap suggests the molecule is more reactive. mdpi.com For a series of benzothiazole derivatives, it was found that adding electron-withdrawing groups like trifluoromethyl (CF₃) lowered the ΔE, making the compound less stable and more reactive, while methyl groups or no substitution resulted in a higher ΔE and greater stability. mdpi.com
Table 2: Summary of Structure-Reactivity Relationship (SAR) Findings for Benzothiazole Derivatives
| Position of Substitution | Type of Substituent/Modification | Observed Effect on Activity/Reactivity | Reference |
| C2-Thiol Group | Incorporation of pyridinyl-2-amine via a linker | Potent and broad-spectrum anticancer activity was observed in several compounds. | nih.gov |
| C5-Position | Chloro (-Cl) group | Markedly enhanced in vitro and in vivo biological activity in a specific series. | nih.gov |
| C7-Position | Chloro (-Cl) group | Diminished in vitro activity and inactive in vivo for the same series. | nih.gov |
| C7-Position | General substituent | Found to be essential for the activity of benzothiazolothiopurines as Hsp90 inhibitors. | nih.gov |
| Attached Phenyl Ring | Trifluoromethyl (-CF₃) groups | Lowest HOMO-LUMO energy gap, indicating higher reactivity. | mdpi.com |
| Attached Phenyl Ring | Methyl (-CH₃) group or unsubstituted | Highest HOMO-LUMO energy gaps, indicating greater stability and lower reactivity. | mdpi.com |
Computational and Theoretical Investigations of 7 Methyl Benzothiazole 2 Thiol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which in turn dictate its geometry, reactivity, and spectroscopic properties. For benzothiazole (B30560) derivatives, these theoretical studies provide a microscopic view of their chemical nature.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org It is favored for its balance of accuracy and computational efficiency. DFT calculations, often using functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G+(d,p), are employed to optimize the molecular geometry of benzothiazole derivatives, determining the most stable three-dimensional arrangement of their atoms. scirp.orgnih.gov
Table 1: Representative Calculated Geometrical Parameters for the Benzothiazole Core
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| C=S Bond Length | ~1.67 Å | The length of the exocyclic double bond in the thione tautomer. |
| C-N Bond Length (in thiazole (B1198619) ring) | ~1.38 Å | The length of the carbon-nitrogen bond within the heterocyclic ring. |
| C-S Bond Length (in thiazole ring) | ~1.76 Å | The length of the carbon-sulfur bond within the heterocyclic ring. |
| N-C-S Bond Angle | ~112° | The bond angle within the thiazole ring, reflecting its geometry. |
Note: Data is based on DFT calculations for the parent compound 2-mercaptobenzothiazole (B37678) and is representative.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energies of these orbitals, EHOMO and ELUMO, and their distribution across the molecule provide deep insights into its chemical reactivity and kinetic stability. researchgate.netchemmethod.com
For benzothiazole derivatives, the HOMO is typically delocalized over the entire molecule, with significant contributions from the fused benzene (B151609) ring and the sulfur atoms. The LUMO is also generally spread across the π-system. The energy values of EHOMO and ELUMO are indicative of the molecule's ability to donate or accept electrons, respectively. A higher EHOMO suggests a better electron-donating capability, while a lower ELUMO indicates a stronger electron-accepting nature.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE or Egap). chemmethod.com This value is a critical descriptor of molecular stability and reactivity. chemmethod.comresearchgate.net A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests the molecule is more reactive and less stable. scirp.org
The energy gap also influences the polarizability of a molecule. Molecules with smaller gaps are considered "soft" and are more easily polarized, whereas molecules with larger gaps are termed "hard." scirp.org In studies of benzothiazole derivatives, substituents on the ring structure have been shown to significantly affect the HOMO-LUMO gap. For example, substitutions at the 2-position can alter the electronic structure and modulate the reactivity of the compound. scirp.orgscirp.org
Table 2: Calculated Electronic Properties for Benzothiazole Derivatives (in eV)
| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |
|---|---|---|---|
| 2-Mercaptobenzothiazole | -6.32 | -1.89 | 4.43 |
| 2-(Methylthio)benzothiazole | -6.18 | -1.17 | 5.01 |
| Aryl-substituted Benzothiazole 1 | -5.59 | -1.95 | 3.64 |
| Aryl-substituted Benzothiazole 2 | -5.58 | -1.88 | 3.70 |
Note: Values are representative and compiled from DFT studies on various benzothiazole derivatives to illustrate typical ranges. scirp.orgnih.gov Exact values for 7-Methyl-benzothiazole-2-thiol would require specific calculation.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior. These include ionization energy (IE), electron affinity (EA), electronegativity (χ), chemical potential (μ), and chemical hardness (η). scirp.org
Ionization Energy (IE) is approximated as -EHOMO. It represents the energy required to remove an electron from the molecule.
Electron Affinity (EA) is approximated as -ELUMO. It is the energy released when an electron is added to the molecule.
Electronegativity (χ) , a measure of the power of an atom or group to attract electrons, is calculated as (IE + EA) / 2. scirp.org
Chemical Hardness (η) measures the resistance to change in electron distribution and is calculated as (IE - EA) / 2. scirp.org
These parameters are valuable for comparing the reactivity of different molecules within a series. For instance, a compound with a higher electronegativity will be a better electron acceptor. scirp.org
Tautomerism Studies and Energetic Preferences (Thiol-Thione Tautomerism)
Like its parent compound, this compound can exist in two tautomeric forms: the thiol form, which contains a C-SH group, and the thione form (7-Methyl-1,3-benzothiazole-2(3H)-thione), which has a C=S group and a proton on the nitrogen atom. nih.govnih.gov
Extensive theoretical and experimental studies on 2-mercaptobenzothiazole have consistently shown that the thione tautomer is significantly more stable than the thiol form. researchgate.netwikipedia.org Computational studies using DFT methods confirm this energetic preference. The calculated energy difference indicates that the thione form is lower in energy by approximately 39 kJ/mol. wikipedia.org This stability is observed in the gas phase, in solution, and in the solid state. wikipedia.org Therefore, it is overwhelmingly likely that this compound also exists predominantly in its more stable thione form under normal conditions.
Table 3: Relative Stability of Thiol-Thione Tautomers of 2-Mercaptobenzothiazole
| Tautomer | Structure | Relative Energy (kJ/mol) | Conclusion |
|---|---|---|---|
| Thiol | Contains -SH group | +39 | Less Stable |
| Thione | Contains C=S and N-H groups | 0 | More Stable |
Note: Data based on theoretical calculations for the parent compound 2-mercaptobenzothiazole. wikipedia.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.com
Benzothiazole derivatives are known for their wide range of biological activities, and molecular docking studies have been instrumental in elucidating their interactions with various biological targets. researchgate.net For compounds like this compound, docking simulations can identify potential protein targets and predict the binding mode and affinity.
The process involves placing the ligand into the binding site of the protein and calculating a docking score, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. nih.gov These simulations have been used to study benzothiazole derivatives as potential inhibitors for various enzymes, including:
Bacterial Enzymes: Such as SARS-CoV-2 Mpro and human angiotensin-converting enzyme 2 (ACE2). nih.gov
Kinases: Including p56lck, which is involved in T-cell activation. biointerfaceresearch.com
Other Targets: Such as cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. mdpi.com
These in silico studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole scaffold and amino acid residues in the protein's active site, guiding the design of more potent and selective inhibitors. researchgate.netresearchgate.net
Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating complex reaction pathways and identifying transition states. While specific studies on this compound are not extensively documented, research on closely related structures like 2-methylbenzothiazole (B86508) provides a framework for understanding potential reaction mechanisms.
For instance, studies on the atmospheric oxidation of 2-methylbenzothiazole by hydroxyl (OH) radicals have identified two primary reaction pathways through computational analysis nih.gov:
Attack on the Benzene Ring : The OH radical can add to the various carbon sites on the benzene ring (C4, C5, C6, and C7). This process typically proceeds in stages, starting with the formation of a pre-reaction complex, followed by the formation of an n–OH–adduct radical nih.gov.
Attack on the Methyl Group : Alternatively, the OH radical can attack the methyl group, leading to the formation of an aldehyde. This pathway is often more complex and involves multiple distinct stages nih.gov.
For this compound, similar pathways can be hypothesized. An OH radical attack could occur at the 7-methyl group, the benzene ring, or potentially involve the thiol group. Computational modeling would be essential to determine the energetics of these pathways. By calculating the potential energy surface, researchers can identify the most favorable reaction coordinates, locate the transition state structures, and calculate the activation energy barriers for each step.
A theoretical investigation into the reaction of 2-methylbenzothiazole with OH radicals revealed that the attack on the methyl group at the C2 position is a significant reaction channel, leading to aldehyde formation nih.gov. The mechanism involves several intermediates and transition states, the energies of which can be calculated to predict reaction kinetics. A similar approach for this compound would involve mapping the reaction pathways for oxidation, degradation, or other chemical transformations, providing a detailed molecular-level understanding of its reactivity.
Table 1: Hypothetical Reaction Pathways for this compound based on Analogous Compounds
| Reaction Site | Proposed Initial Step | Expected Outcome | Computational Focus |
| 7-Methyl Group | Hydrogen abstraction by a radical (e.g., OH) | Formation of a benzyl-type radical, leading to oxidation products. | Calculation of bond dissociation energy and activation barriers for H-abstraction. |
| Benzene Ring | Radical addition (e.g., OH) to aromatic carbons | Formation of hydroxylated derivatives. | Mapping the potential energy surface for addition at different ring positions. |
| Thiol/Thione Group | Oxidation or reaction with electrophiles | Formation of disulfides or other sulfur-containing products. | Analysis of the electronic structure of the sulfur atom and transition state modeling for S-centered reactions. |
This table is illustrative and based on reaction mechanisms of similar compounds.
Adsorption Phenomena and Surface Interactions (Theoretical Models)
The interaction of this compound with surfaces is critical for applications such as corrosion inhibition and mineral flotation. Theoretical models based on DFT are widely used to study the adsorption mechanisms of such molecules on various surfaces, including metals and metal sulfides.
Studies on the parent compound, 2-mercaptobenzothiazole (MBT), provide significant insights. DFT calculations have been used to investigate the adsorption of MBT on copper surfaces, revealing that the molecule can adsorb through different modes involving the sulfur and nitrogen atoms researchgate.netrsc.org. It has been found that the thione tautomer of MBT can adsorb more stably on a Cu(111) surface than the thiol form researchgate.net.
The adsorption process can involve one or multiple atoms from the molecule binding to the surface. For MBT on Cu(111), simulations of various adsorption modes were performed, including:
One-atom modes : Binding through either the exocyclic thione-S or the thiol-S.
Two-atom modes : Binding through a combination of atoms, such as thione-S+N, thiol-S+N, or thiol-S+S (intramolecular sulfur) researchgate.net.
Calculations showed that two-atom adsorption modes are generally preferred researchgate.net. Furthermore, the presence of functional groups on the benzothiazole ring can significantly influence the adsorption energy. A DFT study on the effect of various substituents at the C6 position of MBT on its adsorption on Cu(111) found that an electron-donating methyl group (-CH₃) enhanced both covalent and non-covalent interactions with the surface rsc.org. The absolute interaction energy for MBT-CH₃ was calculated to be higher than that of unsubstituted MBT, indicating stronger adsorption rsc.org. This suggests that the 7-methyl group in this compound would likely lead to a stronger interaction with copper surfaces compared to MBT.
Theoretical studies on the adsorption of MBT on cadmium sulfide (B99878) (CdS) surfaces also highlight the preference for the thione form and the importance of coordinative bonds from both the exocyclic sulfur and the endocyclic nitrogen atoms to the surface metal atoms acs.org.
Table 2: Calculated Interaction Energies of Substituted 2-Mercaptobenzothiazoles on Cu(111) Surface
| Compound | Covalent Interaction Energy (eV) | Non-Covalent Interaction (NCI)-Included Energy (eV) |
| MBT | -0.715 | -2.141 |
| MBT-CH₃ | -0.735 | -2.294 |
| MBT-OH | -0.733 | -2.331 |
| MBT-NH₂ | -0.781 | -2.461 |
| MBT-NO₂ | -0.629 | -2.461 |
| MBT-Cl | -0.699 | -2.213 |
Data sourced from a DFT study on the effects of functional groups on MBT adsorption rsc.org. Note: Energies are presented as absolute interaction values.
Conformational Landscape Exploration
The biological and chemical activity of a molecule is often dictated by its three-dimensional structure and conformational flexibility. Computational methods are essential for exploring the conformational landscape of molecules like this compound to identify stable conformers and understand their relative energies.
Beyond tautomerism, the flexibility of molecules is often explored by systematically rotating specific dihedral angles. For benzothiazole derivatives containing rotatable bonds, such as a bond connecting the benzothiazole ring to another group, a molecular geometry scan can be performed mdpi.com. In such a scan, a key dihedral angle is varied in steps (e.g., 30°) over a full 360° rotation, and the energy is calculated at each step. This process identifies energy minima corresponding to stable conformers. For a derivative of 2-aminobenzothiazole (B30445), this method identified two energetically stable conformers corresponding to specific orientations of a phenyl ring relative to the benzothiazole core mdpi.com.
For this compound itself, the primary conformational question is the thiol-thione equilibrium. Further conformational flexibility would be limited as there are no other significant rotatable single bonds, unless it is further derivatized at the thiol/thione group. The planarity of the benzothiazole ring system is generally maintained in its low-energy states.
Table 3: Relative Stability of 2-Mercaptobenzothiazole Tautomers
| Tautomer | Common Name | IUPAC Name | Relative Energy (kJ/mol) |
| Thiol Form | 2-Mercaptobenzothiazole | 1,3-Benzothiazole-2-thiol (B7764131) | ~39 |
| Thione Form | 2-Mercaptobenzothiazole | 1,3-Benzothiazole-2(3H)-thione | 0 (Reference) |
Data is for the parent compound 2-mercaptobenzothiazole and indicates the thione form is more stable wikipedia.org.
Advanced Applications in Chemical Sciences Focused on Principles, Mechanisms, and Academic Findings
Medicinal Chemistry Research Insights
The 7-Methyl-benzothiazole-2-thiol scaffold is a subject of considerable interest in medicinal chemistry due to its versatile biological activities. Research has primarily focused on understanding the mechanisms driving these effects and leveraging this knowledge for drug discovery and optimization.
The biological activities of this compound and its derivatives are rooted in specific molecular interactions with key cellular targets. These interactions disrupt pathological processes, leading to therapeutic effects such as antitubercular, anticancer, and antimicrobial actions.
The benzothiazole (B30560) scaffold is a cornerstone in the development of potent antitubercular agents, primarily targeting the essential enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). plos.orgresearchgate.net DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components, arabinogalactan (B145846) and lipoarabinomannan. plos.orgnih.gov Inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death. researchgate.net
Derivatives containing a nitro group, such as certain benzothiazinones (BTZs), function as covalent inhibitors of DprE1. The mechanism involves the compound acting as a "suicide substrate." plos.orgnih.gov Inside the bacterium, the nitro group of the inhibitor is reduced by the flavin cofactor FADH2 within the DprE1 active site, forming a highly reactive nitroso derivative. plos.org This intermediate then forms an irreversible covalent bond with the thiol group of a conserved cysteine residue (Cys387) in the enzyme's active site. plos.orgtandfonline.com This covalent adduction permanently inactivates the enzyme, halting cell wall synthesis and exerting a potent bactericidal effect against Mycobacterium tuberculosis. plos.orgnih.gov
Derivatives of benzothiazole-2-thiol have demonstrated significant antiproliferative activity against a range of human cancer cell lines. sci-hub.stmdpi.com The primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death. nih.govsci-hub.stmdpi.com
Studies on pyridinyl-2-amine linked benzothiazole-2-thiol derivatives show potent, broad-spectrum anticancer activity. sci-hub.stresearchgate.net For instance, certain derivatives exhibit exceptionally low IC50 values (nanomolar range) against various cancer cell lines, indicating high potency. sci-hub.stmdpi.comnih.gov The antiproliferative effect is achieved by triggering the apoptotic cascade within cancer cells. Flow cytometry analysis has confirmed that treatment with these compounds leads to a concentration-dependent increase in the percentage of apoptotic cells. mdpi.comresearchgate.net This suggests that the benzothiazole-2-thiol scaffold effectively inhibits cancer cell proliferation by promoting cell death. sci-hub.stmdpi.com The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzothiazole ring system significantly influence the cytotoxic potency. nih.gov
Table 1: Antiproliferative Activity of a Potent Benzothiazole-2-thiol Derivative (Compound 7e) Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) |
| SKRB-3 | Breast Cancer | 1.2 |
| SW620 | Colon Adenocarcinoma | 4.3 |
| A549 | Non-small Cell Lung Cancer | 44 |
| HepG2 | Hepatocellular Carcinoma | 48 |
Data sourced from studies on pyridinyl-2-amine linked benzothiazole-2-thiol derivatives. sci-hub.stmdpi.comresearchgate.net
The benzothiazole-2-thiol moiety is recognized for its broad-spectrum antimicrobial properties, showing activity against both bacterial and fungal pathogens. nih.govresearchgate.netresearchgate.net The thiol group at the 2-position of the benzothiazole ring is considered crucial for its toxic effects on microbes.
While detailed mechanisms for every derivative are not fully elucidated, the antimicrobial action is often attributed to the inhibition of essential microbial enzymes. nih.gov These compounds have shown inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against species like Candida albicans and Aspergillus niger. nih.gov The versatility of the benzothiazole scaffold allows for chemical modifications that can enhance potency and broaden the spectrum of activity, making it a valuable template for the development of novel antimicrobial agents. nih.gov
Pharmacophore modeling is a computational strategy widely used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.netnih.gov For the benzothiazole class of compounds, this approach is instrumental in designing new derivatives with improved potency and selectivity. researchgate.net
A pharmacophore model for a benzothiazole-based inhibitor typically defines key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net By understanding this spatial arrangement, medicinal chemists can rationally design and synthesize new molecules that fit the model, thereby having a higher probability of being active. This process is central to lead optimization, where an initial active compound (a "hit" or "lead") is systematically modified to enhance its therapeutic properties. For example, covalent docking and molecular dynamics simulations are used to study the binding of benzothiazole analogs to targets like DprE1, providing insights into stabilizing interactions and guiding the design of more potent irreversible inhibitors. plos.orgnih.gov
Mechanism-Based Studies of Biological Activity
Catalytic Applications
While the synthesis of the benzothiazole ring system often employs various catalytic methods, including the use of transition metals or heterogeneous catalysts, the application of this compound itself as a catalyst is not extensively documented in the reviewed scientific literature. nih.govnih.govnih.gov Its primary role in chemical sciences is as a bioactive scaffold and a building block for the synthesis of more complex molecules with therapeutic potential. researchgate.netderpharmachemica.comekb.eg
Role as a Catalyst or Precursor in Organic Transformations
This compound and its derivatives have demonstrated utility as catalysts or precursors in a range of organic transformations. The presence of the sulfur and nitrogen atoms within the benzothiazole ring system, along with the reactive thiol group, allows for diverse catalytic activities.
One of the key areas where benzothiazole derivatives have been employed is in palladium-catalyzed reactions for the synthesis of 2-substituted benzothiazoles. These reactions often proceed through a C-H functionalization and intramolecular C-S bond formation pathway. While not specifically detailing the 7-methyl derivative, the general mechanism highlights the importance of the benzothiazole core in facilitating such transformations. The catalytic systems can involve palladium complexes in conjunction with copper co-catalysts and additives like tetra-n-butylammonium bromide to enhance reaction efficiency and yield. acs.org
Furthermore, 2-mercaptobenzothiazole (B37678) (a closely related compound) is a well-known accelerator in the vulcanization of rubber, a process involving complex organic transformations. researchgate.net It participates in the formation of active sulfurating species, which are crucial for the cross-linking of polymer chains. researchgate.net This catalytic role involves the reaction of the thiol with sulfur to form polysulfidic species that then react with the polymer backbone. researchgate.net While this application is primarily industrial, the underlying chemical principles demonstrate the catalytic potential of the benzothiazole-2-thiol moiety.
The functionalization of the thiol group is a key strategy for synthesizing derivatives with specific catalytic properties. For instance, S-arylation of 2-mercaptobenzothiazole can be achieved using diaryliodonium triflates to form 2-(arylthio)benzothiazoles, which can have applications in various catalytic processes. nih.gov
Development of Heterogeneous Catalysis Systems
The immobilization of catalytically active species onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages such as catalyst recyclability and simplified product purification. While specific research on immobilizing this compound is not extensively detailed in the provided search results, the principles of heterogeneous catalysis can be applied to this compound and its derivatives.
For example, the use of polymeric supports like Amberlyst® A21, a macroporous resin with tertiary amine groups, has been shown to be effective for catalyzing reactions such as the thia-Michael addition. mdpi.com The basic sites on the resin can deprotonate thiols, including potentially this compound, to generate the active thiolate nucleophile. mdpi.com This approach allows for the reaction to be conducted under solvent-free conditions and facilitates easy separation of the catalyst from the reaction mixture. mdpi.com
The development of heterogeneous catalysts often involves anchoring a homogeneous catalyst onto a solid support. Given the reactivity of the thiol group in this compound, it could potentially be tethered to various supports, including silica (B1680970), polymers, or metal-organic frameworks (MOFs), to create novel heterogeneous catalysts.
Photosensitization in Radical Reactions
Derivatives of 2-methylbenzothiazole (B86508) have been investigated as photosensitizers in free radical polymerization. nih.gov These compounds, often in the form of hemicyanine dyes, can absorb light in the visible region and initiate polymerization when combined with a co-initiator like an alkyltriphenylborate salt. nih.gov The mechanism involves the generation of radicals upon photoexcitation, which then initiate the polymerization of monomers such as acrylates. nih.gov
While the initiating efficiency of some of these benzothiazole-based systems may be lower than that of some commercial photoinitiators, they represent a class of dyes with tunable absorption properties that can be tailored for specific light sources, such as argon-ion lasers. nih.gov The core structure, which can be derived from this compound, plays a crucial role in the electronic transitions that lead to photosensitization.
Furthermore, 2-mercaptobenzothiazole has been shown to be a co-initiator in three-component photoinitiating systems. researchgate.net In these systems, a photosensitizer dye absorbs light and interacts with the thiol, leading to the formation of thiyl radicals that can initiate polymerization. researchgate.net The efficiency of this process is dependent on the quenching of the excited state of the dye by the thiol. researchgate.net
Materials Science Applications
The unique electronic and structural properties of this compound make it a promising candidate for various applications in materials science, particularly in the development of functional materials with tailored optical and electronic properties.
Charge-Transfer Complex Formation and Characterization
This compound, with its electron-rich heterocyclic system, can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. The study of CT complexes is fundamental to understanding intermolecular interactions and is relevant to the development of organic conductors and other electronic materials.
Research on the related compound 2-mercaptobenzothiazole has shown that it forms CT complexes with electron acceptors like chloranilic acid and chloranil. researchgate.net These complexes exhibit distinct absorption bands in the UV-Vis spectrum, confirming the charge-transfer interaction. researchgate.net The formation of these complexes can be characterized by determining parameters such as the formation constant (kCT), molar extinction coefficient (εCT), and ionization potential (IP) of the donor molecule. researchgate.net It is expected that this compound would exhibit similar behavior, with the methyl group potentially influencing the donor strength and the properties of the resulting CT complex.
Studies on 2-mercaptobenzimidazole (B194830) derivatives with various electron acceptors have also provided insights into the factors governing CT complex formation, including the donor's molecular structure, the acceptor's electron affinity, and the polarity of the solvent. researchgate.net
Integration into Polymeric Frameworks and Covalent Organic Frameworks (COFs)
The incorporation of functional building blocks into porous crystalline materials like Covalent Organic Frameworks (COFs) is a rapidly growing area of materials science. COFs constructed from benzothiazole-containing units have been synthesized and investigated for applications such as photocatalytic CO2 conversion. acs.orgresearchgate.net
These benzothiazole-based COFs can exhibit high porosity, good crystallinity, and tunable light-absorbing properties. acs.org The symmetry of the building blocks and the resulting pore dimensions can significantly influence the physicochemical properties and the performance of the COF in applications like photocatalysis. acs.orgresearchgate.net While the specific use of this compound as a building block for COFs is not detailed in the provided results, its structure makes it a potential candidate for the design of new COF materials with tailored properties. The thiol group could be utilized for post-synthetic modification of the COF, introducing additional functionality.
The ability to fine-tune the structure and properties of COFs by modifying the building units opens up possibilities for creating advanced materials for a wide range of applications, including gas storage, separation, and catalysis. researchgate.net
Analytical Methodologies for the Detection and Characterization of 7 Methyl Benzothiazole 2 Thiol
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating and quantifying 7-Methyl-benzothiazole-2-thiol from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have specific applications in its analysis.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of benzothiazole (B30560) derivatives due to its high resolution, sensitivity, and applicability to thermally labile compounds. pqri.org Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and accurate quantification.
Commonly, reversed-phase columns, such as C18, are used for the separation. pqri.orgnih.gov A gradient elution is often employed, starting with a higher polarity mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govucdavis.edu This allows for the effective separation of the target analyte from other related compounds or impurities. Detection is frequently accomplished using a UV-Vis detector, as the benzothiazole ring system exhibits strong absorbance in the UV region. ucdavis.edu For enhanced selectivity and sensitivity, especially at trace levels, HPLC can be coupled with a mass spectrometry detector (LC-MS). pqri.org
Table 1: Illustrative HPLC Method Parameters for Benzothiazole Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase A | Water with 0.05% Formic Acid pqri.org |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid pqri.org |
| Elution Mode | Gradient nih.gov |
| Flow Rate | 0.2 - 1.0 mL/minute pqri.org |
| Detector | UV-Vis (Diode Array Detector) or Mass Spectrometry ucdavis.edu |
| UV Detection λ | ~285 nm and ~325 nm ucdavis.edusemanticscholar.org |
Gas Chromatography (GC) can also be used for the analysis of benzothiazoles. However, a significant challenge with compounds like this compound is their potential for thermal degradation in the high-temperature environment of a conventional GC injector. pqri.orgresearchgate.net The thiol group can make the molecule susceptible to decomposition, potentially leading to the formation of benzothiazole as a breakdown product and resulting in inaccurate quantification. researchgate.net
To overcome this, two main strategies are employed:
Derivatization: The thiol group can be derivatized to a more thermally stable functional group prior to GC analysis. nih.gov This approach prevents decomposition and improves chromatographic peak shape.
Programmable Temperature Vaporization (PTV) Injection: Using a PTV inlet allows for the sample to be injected into a cold inlet, which is then rapidly heated. researchgate.net This "cold injection" technique minimizes the time the analyte spends at high temperatures, significantly reducing thermal decomposition and allowing for the analysis of the intact molecule. researchgate.net
When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities based on the fragmentation pattern of the molecule. nih.govnist.gov
Advanced Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and can also be adapted for quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiazole ring, a singlet for the methyl group protons, and a broad signal for the thiol proton. The specific chemical shifts and coupling patterns of the aromatic protons would confirm the "7-methyl" substitution pattern.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the characteristic thione carbon (C=S) which typically appears far downfield.
While specific spectral data for the 7-methyl isomer is not detailed in the provided search results, data for the closely related 6-methylbenzothiazole (B1275349) derivative illustrates the expected chemical shifts. semanticscholar.org
Table 2: Representative NMR Data for a Methyl-Benzothiazole Derivative (6-Methyl isomer)
| Nucleus | Type | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | Aromatic (d) | 7.65 |
| Aromatic (s) | 7.44 | |
| Aromatic (dd) | 7.12 | |
| Methyl (s) | 2.36 | |
| ¹³C NMR | C=S (Thione) | 167.0 |
| Aromatic | 151.2, 136.0, 135.5, 134.5, 127.5, 126.0, 121.1, 120.8 | |
| Methyl | 21.4 |
Note: Data is for 2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate, demonstrating typical shifts for the methyl-benzothiazole core. semanticscholar.org
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the formation of a stable molecular ion, and subsequent fragmentation could involve the loss of the thiol group or cleavage of the thiazole (B1198619) ring. In tandem mass spectrometry (MS-MS), a specific precursor ion is selected and fragmented to produce a characteristic product ion spectrum, which is highly specific and useful for quantification in complex matrices. pqri.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.govias.ac.in This allows for the determination of the elemental formula of the compound, serving as a powerful confirmation of its identity. The typical format involves comparing the calculated exact mass for the proposed formula with the experimentally found mass. nih.gov
Table 3: Example of HRMS Data Presentation
| Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|
| [C₈H₇NS₂ + H]⁺ | 182.0102 | 182.0100 |
Note: This is a hypothetical example for this compound based on the principles of HRMS.
UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. The benzothiazole ring system contains a chromophore that absorbs strongly in the UV region. The UV-Vis spectrum of 2-mercaptobenzothiazole (B37678) and its derivatives typically shows two main absorption bands. ucdavis.eduhereon.de One band appears in the 230-240 nm range, while a second, often more intense band, is observed at higher wavelengths, typically between 308-320 nm. hereon.de For a related compound, 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate, an absorption maximum (λ_abs) was reported at 283 nm. nih.gov The exact position and intensity of these bands for this compound can be influenced by the solvent polarity and the specific substitution on the benzene (B151609) ring. This technique is particularly useful for quantitative analysis following Beer's law. researchgate.net
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-mercaptobenzothiazole (MBT) |
| Acetonitrile |
| Methanol |
| Benzothiazole |
| Formic Acid |
| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques that provide detailed information about the vibrational modes of molecules. These methods are instrumental in the structural elucidation and characterization of compounds such as this compound by identifying the functional groups and fingerprint regions specific to the molecule's structure.
Theoretical and Experimental Approaches
The vibrational spectra of benzothiazole and its derivatives have been the subject of both experimental and theoretical investigations. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the geometric parameters, harmonic vibrational frequencies, and intensities of vibrational bands. These theoretical calculations provide a basis for the assignment of the experimentally observed IR and Raman bands. For the parent molecule, benzothiazole, extensive studies have assigned the characteristic vibrational modes. researchgate.net
Characteristic Vibrational Modes
Benzothiazole Ring Vibrations: The benzothiazole ring gives rise to a series of characteristic bands. The C=N stretching vibration is typically observed in the region of 1640 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations of the benzene ring fused to the thiazole moiety are expected in the 1600-1400 cm⁻¹ range. mdpi.com In-plane and out-of-plane C-H bending vibrations of the aromatic ring also produce distinct signals that are sensitive to the substitution pattern.
Thiol Group Vibrations: The thiol (-SH) group has characteristic vibrational modes, although they can sometimes be weak in IR spectra. The S-H stretching vibration is typically found in the range of 2550-2600 cm⁻¹. The C-S stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.
Methyl Group Vibrations: The presence of the methyl group at the 7-position introduces additional vibrational modes. These include symmetric and asymmetric C-H stretching vibrations, which are typically observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations of the methyl group are also expected. The position of these bands can provide information about the local environment of the methyl group.
An illustrative breakdown of expected vibrational frequencies for a related compound, 2-amino-4-methylbenzothiazole, is presented in the table below, offering insight into the types of vibrations that would be characteristic of this compound. researchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretching | 3400-3200 | Associated with the thiol tautomer (N-H in the thiazole ring). |
| C-H Stretching (Aromatic) | 3100-3000 | Vibrations of the C-H bonds on the benzene ring. |
| C-H Stretching (Methyl) | 2960-2850 | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |
| S-H Stretching | 2600-2550 | Stretching of the sulfur-hydrogen bond in the thiol group. |
| C=N Stretching | ~1640 | Stretching of the carbon-nitrogen double bond in the thiazole ring. |
| C=C Stretching (Aromatic) | 1600-1400 | Stretching vibrations within the benzene ring. |
| C-H Bending (Methyl) | 1460-1370 | Bending vibrations of the hydrogen atoms in the methyl group. |
| C-S Stretching | 800-600 | Stretching of the carbon-sulfur bonds. |
Development of Quantitative Analytical Protocols for Complex Matrices
The detection and quantification of this compound in complex matrices such as industrial wastewater, surface water, sediment, and soil are crucial for environmental monitoring and risk assessment. nih.govresearchgate.net The development of robust analytical protocols is essential to ensure accurate and reliable measurements, often at trace levels. These protocols typically involve sample extraction, cleanup, and instrumental analysis.
Sample Preparation and Extraction
The choice of extraction technique is critical and depends on the nature of the sample matrix. For aqueous samples like wastewater, solid-phase extraction (SPE) is a commonly employed technique for the pre-concentration and cleanup of benzothiazole derivatives. nih.gov Polymeric sorbents are often favored for their ability to retain a wide range of analytes. nih.gov Liquid-liquid extraction is another viable option for wastewater samples. ucdavis.edu For solid matrices such as soil and sediment, ultrasound-assisted solvent extraction (UASE) and pressurized liquid extraction (PLE) are effective methods for extracting benzothiazoles. researchgate.net
Chromatographic Separation and Detection
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for the separation of benzothiazole derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS/MS): A sensitive method for the simultaneous determination of various benzothiazoles in environmental samples has been developed using GC coupled with a triple quadrupole mass spectrometer (MS/MS). nih.gov This technique offers high selectivity and sensitivity, allowing for the detection of analytes at nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) levels. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC coupled with tandem mass spectrometry is a powerful tool for the analysis of benzothiazoles in aqueous samples. nih.govnih.gov Reversed-phase liquid chromatography is typically used for separation. nih.gov Electrospray ionization (ESI) is a common ionization technique, and the choice of positive or negative ion mode depends on the specific analyte's structure. nih.govnih.gov For instance, some benzothiazoles are better detected in the positive ion mode, while others, particularly those with acidic protons like 2-mercaptobenzothiazole, are more sensitively detected in the negative ion mode. nih.govnih.gov
The following table summarizes typical instrumental parameters for the analysis of benzothiazole derivatives in environmental samples.
| Parameter | GC-MS/MS | LC-MS/MS |
|---|---|---|
| Sample Type | Surface water, wastewater, sediment, sludge nih.gov | Wastewater, aqueous samples nih.govnih.gov |
| Extraction | Solid-Phase Extraction (SPE) nih.gov | Solid-Phase Extraction (SPE) nih.gov |
| Chromatographic Column | Capillary column (e.g., DB-5ms) | Reversed-phase C18 column nih.gov |
| Mobile Phase | Helium carrier gas | Methanol/water or acetonitrile/water gradients with additives like formic acid or ammonium (B1175870) acetate (B1210297) ucdavis.edunih.gov |
| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) in both positive and negative ion modes nih.govnih.gov |
| Detection Limits | ng/L to sub-ng/L for water; ng/g for solids nih.gov | ng/L range for water nih.govnih.gov |
Method Validation and Performance Assessment
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. mdpi.com Method validation provides objective evidence that the performance characteristics of the method meet the requirements for the analytical application. mdpi.com The key performance parameters that are assessed during method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com
Specificity and Selectivity: This parameter ensures that the analytical signal is solely due to the analyte of interest and not from interfering components in the sample matrix. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. mdpi.com
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high coefficient of determination (R²) is indicative of good linearity. nih.gov
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is determined. mdpi.com
Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. mdpi.com Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov
The table below provides typical acceptance criteria for the validation of analytical methods for the determination of trace organic compounds in complex matrices.
| Validation Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (Coefficient of Determination, R²) | ≥ 0.99 | nih.gov |
| Accuracy (Recovery) | 70-130% | nih.gov |
| Precision (Relative Standard Deviation, RSD) | ≤ 20% | nih.gov |
| Limit of Quantification (LOQ) | Sufficiently low to meet regulatory or monitoring requirements. | nih.govnih.gov |
Future Research Directions and Perspectives
Emerging Synthetic Paradigms for 7-Methyl-benzothiazole-2-thiol
While traditional methods for synthesizing the benzothiazole (B30560) core, such as the condensation of 2-aminothiophenols with various reagents, are well-established, the future lies in developing more efficient, sustainable, and versatile synthetic strategies. ekb.egijper.org Emerging paradigms applicable to this compound focus on atom economy, reduced environmental impact, and the ability to generate molecular diversity.
Future synthetic research could focus on:
One-Pot, Multicomponent Reactions: Designing single-step processes that combine multiple reactants to form the target molecule can significantly improve efficiency and reduce waste. mdpi.commdpi.com
Transition-Metal Catalysis: The use of catalysts like ruthenium and copper has shown promise in the formation of benzothiazole rings and their C-2 functionalization. mdpi.comnih.gov Future work could explore novel catalytic systems for the synthesis of the 7-methyl derivative, potentially enabling reactions under milder conditions.
Photocatalysis: Photoinduced reactions, which utilize light to drive chemical transformations, represent a green and powerful tool. mdpi.com The photoinduced sulfanylation of the C2–H bond in benzothiazoles is an example of an alternative approach that could be adapted. mdpi.com
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov Its application to the synthesis of this compound could provide a rapid and efficient route to the compound and its derivatives. nih.gov
| Synthetic Approach | Potential Advantages for this compound |
| One-Pot Reactions | Increased atom-economy, simplified experimental setup, potentially higher yields. mdpi.com |
| Transition-Metal Catalysis | High efficiency, potential for novel bond formations, milder reaction conditions. mdpi.commdpi.com |
| Photocatalysis | Environmentally friendly (uses light), operates at room temperature, potential for unique reactivity. mdpi.com |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, environmentally benign. nih.gov |
Advanced Mechanistic Elucidation of Novel Reactions
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, the reactivity is largely dictated by the nucleophilic thiol group and the aromatic benzothiazole core. researchgate.netnih.gov Future research should employ a combination of experimental and computational techniques to probe the intricate details of its reactions.
Key areas for mechanistic investigation include:
Thiol-Addition Reactions: The addition of the thiol group to electrophilic double bonds is a fundamental reaction. elsevierpure.com Detailed kinetic and computational studies can elucidate the transition states and intermediates involved, particularly how the 7-methyl group influences reactivity compared to the unsubstituted parent compound.
Nucleophilic Aromatic Substitution (NAS): With a suitable leaving group at the C-2 position, the benzothiazole ring is susceptible to nucleophilic attack by thiols. researchgate.net Advanced techniques can map the reaction pathways and intermediates of such processes.
Redox Chemistry: The thiol group can undergo oxidation to form disulfides, a process critical to its biological activity and application in materials science. researchgate.net Elucidating the mechanisms of these redox processes is essential for controlling the compound's behavior.
Exploration of Undiscovered Chemical Reactivity and Transformations
Beyond its known reactions, the this compound scaffold holds potential for undiscovered chemical transformations. The interplay between the thiol group, the thiazole (B1198619) ring, and the methyl-substituted benzene (B151609) ring could give rise to unique reactivity.
Future explorations could target:
Michael and Mannich Reactions: The parent compound, benzothiazole-2-thiol, is known to participate in Michael and Mannich reactions. nih.govsemanticscholar.org A systematic study of these reactions with the 7-methyl derivative could yield novel compounds with interesting structural and biological properties.
C-H Bond Functionalization: Direct functionalization of the C-H bonds on the aromatic ring would provide an efficient way to introduce new substituents without pre-functionalized starting materials. This could lead to derivatives with altered electronic properties and steric profiles.
Cycloaddition Reactions: Investigating the participation of the benzothiazole core in various cycloaddition reactions could open pathways to complex, polycyclic heterocyclic systems that are currently inaccessible.
Integration of Multidisciplinary Approaches (e.g., Cheminformatics, Artificial Intelligence) in Compound Design and Study
The integration of computational tools is revolutionizing chemical research. For this compound, cheminformatics and artificial intelligence (AI) can accelerate the discovery and development of new derivatives with desired properties.
Key applications include:
Virtual Screening and Docking: Computational docking studies can predict how derivatives of this compound bind to biological targets, such as enzymes or receptors. nih.gov This has been used to assess the binding of similar compounds to the Pseudomonas aeruginosa quorum sensing LasR system. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By analyzing the relationship between the chemical structure and biological activity of a series of compounds, QSAR models can guide the design of more potent molecules.
AI-Driven Drug Design: Machine learning algorithms can be trained on existing chemical data to design novel molecules de novo with optimized properties, including enhanced biological activity and improved pharmacokinetic profiles.
Reaction Prediction and Optimization: AI can be used to predict the outcomes of unknown reactions and optimize conditions for the synthesis of this compound and its derivatives, saving time and resources.
Development of Sustainable and Circular Chemistry Approaches
The principles of green chemistry are becoming increasingly important in chemical synthesis. mdpi.com Future research on this compound should prioritize the development of sustainable processes that minimize environmental impact and promote a circular economy.
Sustainable strategies to be explored:
Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water is a key goal. mdpi.comrsc.org Efficient methods for synthesizing benzothiazole-2-thiols in water have already been described. rsc.org
Biocatalysis: Employing enzymes or whole organisms as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov
Renewable Feedstocks: Investigating synthetic routes that start from renewable bio-based materials instead of petroleum-based feedstocks.
Design for Degradability: Designing derivatives that are readily biodegradable after their intended use, preventing their accumulation in the environment.
| Green Chemistry Principle | Application to this compound Research |
| Atom Economy | Designing one-pot and multicomponent reactions to maximize the incorporation of starting materials into the final product. mdpi.com |
| Safer Solvents | Utilizing water or other green solvents to reduce pollution and hazards. rsc.org |
| Catalysis | Employing highly efficient and reusable catalysts, including biocatalysts, to minimize waste. nih.govmdpi.com |
| Design for Degradation | Modifying the molecular structure to ensure the compound breaks down into innocuous substances after use. |
Targeted Modification Strategies for Enhanced Specificity in Applications
The 2-mercaptobenzothiazole (B37678) scaffold is a privileged structure found in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The key to translating this potential into effective applications is the targeted modification of the core structure to enhance specificity for a particular biological target.
Future research should focus on:
S-Functionalization: The thiol group is the most common site for modification. nih.gov Synthesizing libraries of compounds with diverse substituents attached to the sulfur atom can be used to probe structure-activity relationships and optimize binding to a target protein. For instance, novel 2-benzylthio-6-substituted-1,3-benzothiazoles have been synthesized and assayed against cancer cell lines. nih.gov
Aromatic Ring Substitution: While this article focuses on the 7-methyl derivative, further substitution on the benzene ring can fine-tune the electronic and steric properties of the molecule, potentially improving target engagement and selectivity.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the structure and evaluating the impact on activity is crucial for rational drug design. This can lead to the identification of derivatives with high potency for a specific target, such as heat shock protein 90 (Hsp90), while minimizing off-target effects. nih.gov
By pursuing these future research directions, the scientific community can fully unlock the potential of this compound, paving the way for the development of novel materials, medicines, and technologies.
Q & A
Q. What are the standard synthetic routes for 7-methyl-benzothiazole-2-thiol, and how can reaction yields be optimized?
The compound is typically synthesized via cyclization of substituted anilines with thiocyanates in acidic conditions. A validated method involves reacting 4-methylaniline with sodium thiocyanate in bromine/glacial acetic acid under stirring for 16 hours . Post-reaction, the product is precipitated using NaOH, filtered, and recrystallized in ethanol (yield >80%). Optimization strategies include:
- Catalyst selection : Use of NaNO₂ in HCl/MeOH mixtures for diazotization steps .
- Solvent choice : Ethylene glycol or methanol for improved solubility during hydrazine coupling .
- Temperature control : Refluxing at 130°C under microwave irradiation reduces reaction time from hours to minutes .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key protocols derived from safety data sheets include:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic vapors (e.g., H₂S released during decomposition) .
- Spill management : Absorb spills with inert materials (sand, vermiculite) and neutralize residues with 10% acetic acid before disposal .
Q. How can researchers confirm the purity and structural identity of synthesized this compound?
- Analytical techniques :
- TLC : Use silica gel plates with ethyl acetate:methanol:water (10:1:1) to monitor reaction progress; Rf ≈ 0.5 .
- Melting point : Compare observed mp (e.g., 244°C for thiadiazole derivatives) with literature values .
- Spectroscopy : ¹H NMR (DMSO-d₆) peaks at δ 10.04 (SH), 9.05 (CH); MS (EI) m/z 305 (M+1) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
Discrepancies in antimicrobial or anticancer activities often arise from:
- Structural variations : Substituents at the 6-position (e.g., -F, -Cl) enhance antifungal activity by 40% compared to unsubstituted analogs .
- Assay conditions : Varying MIC values due to differences in microbial strains or cell lines (e.g., IC₅₀ ranges from 12–45 µM in MCF-7 vs. HeLa cells) .
- Solution : Standardize testing using CLSI guidelines and include positive controls (e.g., fluconazole for antifungal assays) .
Q. What methodologies enable the design of this compound derivatives with enhanced pharmacokinetic properties?
- Scaffold hybridization : Fuse benzothiazole with triazole or imidazole rings to improve water solubility (e.g., compound 9c with logP reduction from 3.2 to 2.5) .
- Prodrug strategies : Introduce methoxycarbonylmethyl groups to enhance oral bioavailability, as shown in anti-inflammatory derivatives .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes like HIV-1 protease (ΔG ≈ -9.2 kcal/mol) .
Q. How can researchers mitigate toxicity risks during in vivo studies of benzothiazole derivatives?
- Acute toxicity screening : Conduct LD₅₀ assays in rodent models; doses >200 mg/kg often induce hepatotoxicity .
- Metabolic profiling : Use LC-MS to identify toxic metabolites (e.g., sulfoxide derivatives) .
- Dosage optimization : Subchronic studies (28-day) with ≤50 mg/kg/day show no significant renal impairment .
Q. What advanced synthetic techniques improve regioselectivity in benzothiazole functionalization?
- Microwave-assisted synthesis : Achieve >90% regioselectivity for C-6 substitution via controlled dielectric heating .
- Transition-metal catalysis : Pd(OAc)₂/Xantphos systems enable Suzuki couplings at C-2 with aryl boronic acids (yield: 75–85%) .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to block reactive thiol groups during multi-step syntheses .
Q. How do solvent polarity and pH influence the spectroscopic properties of this compound?
- UV-Vis : λmax shifts from 290 nm (apolar solvents like hexane) to 315 nm in polar solvents (DMF) due to solvatochromism .
- Fluorescence : Quantum yield increases from 0.15 (pH 2) to 0.42 (pH 7.4) owing to deprotonation of the thiol group .
- Practical tip : Use phosphate buffer (pH 7.4) for fluorescence-based bioimaging studies .
Methodological Resources
- Spectral databases : Refer to Acta Crystallographica Section E for crystallographic data (CCDC 859356) .
- Biological assays : Follow protocols from Eur. J. Med. Chem. for antifungal testing .
- Safety compliance : Consult JIS Z 7253:2019 for hazard classification and disposal guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
